Lipophilicity Advantage Over Methyl Ester Analog: XLogP3 Comparison
The target ethyl ester (2-(pyrrolidin-1-yl)ethyl benzoate) exhibits a computed XLogP3 of 3.4, which is 1.0 log unit higher than the methyl ester analog methyl 2-(pyrrolidin-1-yl)benzoate (XLogP3 = 2.4) [1][2]. This difference corresponds to a theoretical 10‑fold increase in partition coefficient, indicating significantly enhanced membrane permeability potential for the ethyl ester [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | Methyl 2-(pyrrolidin-1-yl)benzoate: XLogP3 = 2.4 |
| Quantified Difference | Δ XLogP3 = +1.0 (≈10‑fold higher theoretical partition coefficient for the ethyl ester) |
| Conditions | XLogP3 algorithm v3.0, PubChem computed data (2021 release) |
Why This Matters
Higher lipophilicity predicts better passive membrane permeability, making the ethyl ester preferable for intracellular or CNS targets where the methyl ester may under‑deliver.
- [1] PubChem Compound Summary for CID 11241447, Benzoic acid, 2-(1-pyrrolidinyl)-, ethyl ester. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11241447 View Source
- [2] PubChem Compound Summary for CID 6932167, Methyl 2-(pyrrolidin-1-yl)benzoate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/6932167 View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
